molecular formula C12H24Cl2N2O2 B6163147 methyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride CAS No. 2514948-19-5

methyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride

Cat. No.: B6163147
CAS No.: 2514948-19-5
M. Wt: 299.2
InChI Key:
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Description

Methyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2. It is a derivative of bipiperidine, a structure consisting of two piperidine rings connected by a single bond. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride typically involves the reaction of 1,4’-bipiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,4’-Bipiperidine: A simpler analog without the ester group.

    4’-Methyl-1,4’-bipiperidine: A methylated derivative with similar properties.

    1,4’-Bipiperidine-4-carboxylic acid: An acid derivative used in similar applications.

Uniqueness

Methyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride is unique due to its ester functionality, which allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

CAS No.

2514948-19-5

Molecular Formula

C12H24Cl2N2O2

Molecular Weight

299.2

Purity

95

Origin of Product

United States

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